N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide
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Overview
Description
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a furan ring, and an isobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzophenone with isobutyl acetoacetate to form the quinoline core. This intermediate is then reacted with furan-2-carboxylic acid chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of a base, such as triethylamine, and a solvent, such as dichloromethane, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography. The choice of reagents and conditions may also be adjusted to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.
Substitution: The furan ring can undergo electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents such as bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Substituted furan derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Preliminary studies suggest that the compound may have anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully elucidate the compound’s mechanism of action.
Comparison with Similar Compounds
N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)furan-2-carboxamide can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound, known for its antimalarial properties.
2-Quinolone: A derivative with antimicrobial activity.
4-Hydroxyquinoline: Known for its use in the synthesis of various pharmaceuticals.
The uniqueness of this compound lies in its combined structure of a quinoline core and a furan ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12(2)11-20-15-7-6-14(10-13(15)5-8-17(20)21)19-18(22)16-4-3-9-23-16/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLDZLJUQXQGUEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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